molecular formula C5H5BrO2 B2400343 3-bromo-2-hydroxycyclopent-2-en-1-one CAS No. 3019-83-8

3-bromo-2-hydroxycyclopent-2-en-1-one

Cat. No.: B2400343
CAS No.: 3019-83-8
M. Wt: 176.997
InChI Key: PXQWRIXZCNCEIX-UHFFFAOYSA-N
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Description

3-bromo-2-hydroxycyclopent-2-en-1-one is an organic compound with the molecular formula C5H5BrO2 It is a derivative of cyclopentenone, featuring a bromine atom and a hydroxyl group attached to the cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-bromo-2-hydroxycyclopent-2-en-1-one can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-2-cyclopenten-1-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and bromination reactions can be applied. Industrial production would likely involve optimizing the reaction conditions to maximize yield and purity, using large-scale reactors and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-hydroxycyclopent-2-en-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Bromination: Bromine (Br2) in acetic acid.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Products depend on the nucleophile used (e.g., amines, thiols).

    Oxidation: 3-Bromo-2-cyclopenten-1-one.

    Reduction: 2-Hydroxy-2-cyclopenten-1-one or cyclopentenone derivatives.

Scientific Research Applications

3-bromo-2-hydroxycyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-2-hydroxycyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group confer reactivity, allowing the compound to participate in nucleophilic substitution and redox reactions. These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one: A simpler analog without the bromine and hydroxyl groups.

    3-Methyl-2-hydroxy-2-cyclopenten-1-one: Similar structure with a methyl group instead of bromine.

    2-Hydroxy-2-cyclopenten-1-one: Lacks the bromine atom.

Uniqueness

3-bromo-2-hydroxycyclopent-2-en-1-one is unique due to the presence of both a bromine atom and a hydroxyl group on the cyclopentenone ring

Properties

IUPAC Name

3-bromo-2-hydroxycyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO2/c6-3-1-2-4(7)5(3)8/h8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQWRIXZCNCEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3019-83-8
Record name 3-bromo-2-hydroxycyclopent-2-en-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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